![molecular formula C33H24N2 B388365 4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole](/img/structure/B388365.png)
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structure, which includes biphenyl and phenyl groups attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole typically involves the condensation of appropriate aldehydes and amines under specific conditions. One common method involves the use of hexamethyldisilazane as a nitrogen source and a Lewis acid catalyst such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) under microwave irradiation and solvent-free conditions . This method is advantageous due to its high yield and short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups, used in organic synthesis and as a catalyst.
4,4’-Di-tert-butyl-2,2’-bipyridinium trifluoromethanesulfonate: A bipyridinium salt used in synthetic organic reactions and as a ligand for metal catalysts.
4-(Diphenylamino)phenylboronic acid pinacol ester: An aryl boronic acid ester used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole stands out due to its unique combination of biphenyl and phenyl groups attached to the imidazole ring. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and pharmaceuticals.
Propiedades
Fórmula molecular |
C33H24N2 |
|---|---|
Peso molecular |
448.6g/mol |
Nombre IUPAC |
2-phenyl-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C33H24N2/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-32(35-33(34-31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H,(H,34,35) |
Clave InChI |
FRQYODNGSAORLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


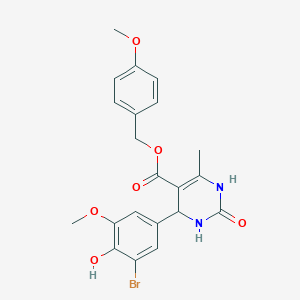
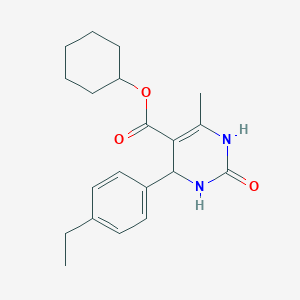

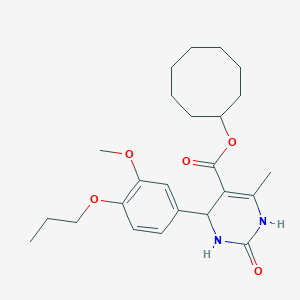

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B388291.png)
![Ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)propanoate](/img/structure/B388294.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B388295.png)
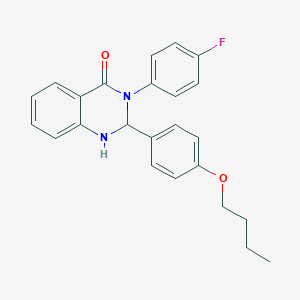
![Cycloheptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388300.png)
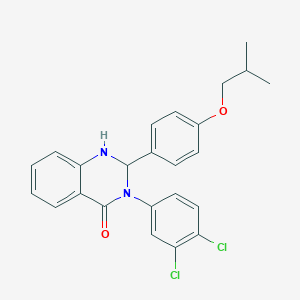
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B388302.png)
![ETHYL (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B388304.png)
![N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B388305.png)
